Cas no 3614-69-5 (Dimethindene maleate)

ジメチンデンマレイン酸塩(Dimethindene maleate)は、抗ヒスタミン薬の一種であり、H1受容体拮抗作用を示します。主にアレルギー性疾患の症状緩和に用いられ、くしゃみ、鼻水、かゆみなどの抑制に効果的です。化学的には、ピペリジン誘導体に分類され、脂溶性が高いため、中枢神経系への移行が比較的少なく、鎮静作用が軽減されている点が特徴です。また、速やかな吸収と持続的な効果が期待でき、臨床現場で広く利用されています。副作用のリスクを抑えつつ、高い抗アレルギー活性を発揮するため、バランスの取れた薬理プロファイルが評価されています。

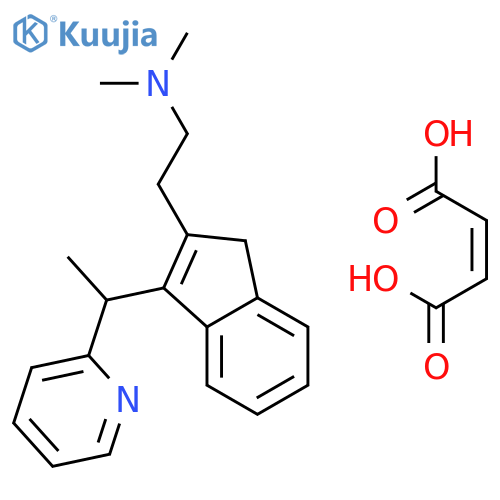

Dimethindene maleate structure

商品名:Dimethindene maleate

Dimethindene maleate 化学的及び物理的性質

名前と識別子

-

- FORHISTAL MALEATE

- Dimethindene Maleate

- Dimetindene maleate

- FORHISTAL MALEATE

- 1H-Indene-2-ethanamine, N,N-dimethyl-3-(1-(2-pyridinyl)ethyl)-, (Z)-2-butenedioate (1:1)

- 2-(1-(2-(2-(Dimethylamino)ethyl)inden-3-yl)ethyl)pyridine maleate

- 2-(1-(2-(2-(Dimethylamino)ethyl)inden-3-yl)ethyl)pyridine maleate (1:1)

- Dimethinden maleate

- Dimethindene maleate [USAN]

- Dimethpyrindene maleate

- Fenistil

- Fenistil-retard

- NSC 107677

- SU 6518

- SU-6518

- UNII-6LL60J9E0O

- N,N-Dimethyl-2-{3-[(RS)-1-(pyridine-2-yl)ethyl]-1H-inden-2-yl}ethanamin-(Z)-butendioate

- N,N-Dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine (2Z)-2-butenedioate

- Fenostil

- NSC-107677

- 2-[1-[2-[2-(Dimethylamino)ethyl]inden-3-yl]ethyl]pyridine maleate (1:1)

- Dimetindene maleate (JAN)

- SMR001570719

- (R,S)-Dimethindene maleate

- starbld0026265

- W-106641

- DIMETHINDENE MALEATE [MI]

- 3614-69-5

- Triten

- Dimethindene maleate (USAN)

- HY-13710A

- DIMETINDENE MALEATE [EP MONOGRAPH]

- Forthistal maleate

- 1H-Indene-2-ethanamine,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-, (Z)-2-butenedioate (1:1)

- Pyridine, 2-(1-(2-(2-(dimethylamino)ethyl)inden-3-yl)ethyl)-, maleate (1:1)

- MLS002704010

- Dimethindenmaleat

- Dimethindene (maleate)

- (Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine

- DIMETINDENE MALEATE [WHO-DD]

- CS-0015467

- Z 820

- N,N-Dimethyl-2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine maleate

- N,N-dimethyl-2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethan-1-amine maleic acid

- AKOS040744854

- D01343

- F16365

- Dimethindene maleate [USAN:USP]

- But-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine

- 6LL60J9E0O

- Forhistal maleate (TN)

- DIMETINDENE MALEATE [JAN]

- WS-01911

- Q27265113

- Dimethindene Malenate

- EINECS 222-789-2

- Dimetindene hydrogen maleate

- DIMETINDENE MALEATE [MART.]

- SCHEMBL359490

- CHEBI:31500

- CHEMBL1870768

- NSC107677

- DIMETINDENE MALEATE (MART.)

- Dimethindene maleate (USAN:USP)

- Maleate, Dimethindene

- DIMETINDENE MALEATE (EP MONOGRAPH)

- SWECWXGUJQLXJF-BTJKTKAUSA-N

- Dimethindene maleate

-

- インチ: InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

- InChIKey: SWECWXGUJQLXJF-BTJKTKAUSA-N

- ほほえんだ: OC(/C=C\C(=O)O)=O.CN(CCC1CC2=CC=CC=C2C=1C(C1=CC=CC=N1)C)C

計算された属性

- せいみつぶんしりょう: 408.204907g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 回転可能化学結合数: 7

- どういたいしつりょう: 408.204907g/mol

- 単一同位体質量: 408.204907g/mol

- 水素結合トポロジー分子極性表面積: 90.7Ų

- 重原子数: 30

- 複雑さ: 518

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

じっけんとくせい

- ゆうかいてん: 159-161 ºC

- PSA: 90.73

Dimethindene maleate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-13710A-100mg |

Dimethindene maleate |

3614-69-5 | 99.92% | 100mg |

¥9800 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D913923-1g |

Dimethindene Maleate |

3614-69-5 | ≥95% | 1g |

¥5,720.00 | 2022-01-11 | |

| Axon Medchem | 3812-50 mg |

Dimethindene maleate |

3614-69-5 | 100% | 50mg |

€200.00 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D2205000 |

Dimetindene maleate |

3614-69-5 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||

| MedChemExpress | HY-13710A-10mg |

Dimethindene maleate |

3614-69-5 | 99.92% | 10mg |

¥1900 | 2024-05-24 | |

| Axon Medchem | 3812-10mg |

Dimethindene maleate |

3614-69-5 | 100% | 10mg |

€80.00 | 2025-03-06 | |

| A2B Chem LLC | AF57217-5mg |

DIMETHINDENE MALEATE |

3614-69-5 | 99% | 5mg |

$96.00 | 2023-12-30 | |

| 1PlusChem | 1P00BYKH-1g |

DIMETHINDENE MALEATE |

3614-69-5 | 95% | 1g |

$1179.00 | 2024-05-04 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D2205000-10mg |

Dimetindene maleate |

3614-69-5 | 10mg |

¥1606.86 | 2024-12-26 | ||

| Aaron | AR00BYST-250mg |

Dimethindene maleate |

3614-69-5 | 98% | 250mg |

$104.00 | 2025-01-24 |

Dimethindene maleate 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

3614-69-5 (Dimethindene maleate) 関連製品

- 87848-99-5(Acrivastine)

- 153559-76-3(LG100268)

- 121367-05-3(1H-Indene-2-ethanamine,N,N-dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-)

- 126294-34-6(21H,23H-Porphine-5-aceticacid,7-[3-[(2-aminoethyl)amino]-3-oxopropyl]-3-carboxy-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-,(7S,8S)- (9CI))

- 5636-83-9(Dimethindene)

- 132-20-7(Pheniramine maleate)

- 107634-78-6(20-Phorbinecarboxylicacid,3,4,20,21-tetradehydro-3,4,8,9,13,14,19-heptaethyl-18-ethylidene-18,19-dihydro-,ethyl ester (9CI))

- 122508-12-7([2,4'-Bipyridine]-3',5'-dicarboxylicacid, 1',4'-dihydro-2',6'-dimethyl-, 3'-(1-methylethyl)5'-[2-(4-methylphenyl)ethyl] ester)

- 86-21-5(Pheniramine)

- 135784-57-5(rac-N-Demethyl Dimetindene Maleate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3614-69-5)Dimethindene maleate

清らかである:99%/99%/99%/99%/99%

はかる:5mg/10mg/25mg/50mg/100mg

価格 ($):150.0/238.0/501.0/802.0/1229.0